Sodium methanethiolate

Nucleophilicity HSAB Principle SN2 Reaction Kinetics

Specify Sodium Methanethiolate (CAS 5188-07-8) to secure a soft, sterically compact thiolate nucleophile. Its unique HSAB profile ensures chemoselective C–S bond formation with soft electrophiles (e.g., MeI), decisively outperforming harder methoxide anions. Essential for SN2 deprotection of sterically hindered aryl methyl ethers in API synthesis and for constructing methylthio-substituted supramolecular architectures. Available as moisture-sensitive solid (≥90%) or aqueous solution (15–25%). Note: Classified as Flammable Solid (4.1B) or Flammable Liquid depending on form; requires nitrogen-blanketed, acid-resistant handling. Choose this reagent to eliminate substitution risks and ensure reaction specificity.

Molecular Formula CH3NaS
Molecular Weight 70.09 g/mol
CAS No. 5188-07-8
Cat. No. B127743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methanethiolate
CAS5188-07-8
SynonymsMethanethiol Sodium Salt (1:1);  (Methylthio)sodium;  Methyl Mercaptan Sodium Salt;  Methylthiosodium;  Sodium Methanesulfenate;  Sodium Methanethiolate;  Sodium Methyl Mercaptan;  Sodium Methyl Sulfide;  Sodium Methylmercaptide;  Sodium Methylthiolate;  Sodiu
Molecular FormulaCH3NaS
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC[S-].[Na+]
InChIInChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1
InChIKeyRMBAVIFYHOYIFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Methanethiolate (CAS 5188-07-8): Technical Specifications and Core Reactivity Profile for Procurement Decision-Making


Sodium methanethiolate (CH₃SNa, CAS 5188-07-8), also designated as sodium thiomethoxide or methyl mercaptan sodium salt, is an organosulfur compound classified as a thiolate salt. It functions as a potent nucleophile in organic synthesis and is commercially supplied in two distinct physical forms: as a solid (typically ≥90% purity) and as an aqueous solution (commonly 15–25% w/w) . The compound is characterized by its molecular weight of 70.08–71.09 g/mol and exhibits pronounced sensitivity to moisture and air, undergoing hydrolysis to release methanethiol, a volatile compound with a low odor threshold [1]. Its primary synthetic utility derives from the high nucleophilicity of the methanethiolate anion (CH₃S⁻), which enables efficient carbon–sulfur bond formation in SN2-type reactions, including the dealkylation of esters and aryl ethers as well as the synthesis of methyl aryl sulfides from halo-arenes [2].

Why In-Class Thiolate Reagents Cannot Simply Substitute for Sodium Methanethiolate (CAS 5188-07-8) in Critical Synthetic Workflows


Substitution of sodium methanethiolate with alternative thiolate reagents (e.g., sodium ethanethiolate, sodium thiophenolate) or alkoxide nucleophiles (e.g., sodium methoxide) is not a neutral procurement decision and frequently results in divergent reaction outcomes. The methanethiolate anion exhibits a distinct hard–soft acid–base (HSAB) profile: as a soft nucleophile, it reacts preferentially with soft electrophiles such as methyl iodide, whereas the harder methoxide anion exhibits reduced reactivity toward the same electrophilic centers [1]. Furthermore, the sterically compact methyl group of sodium methanethiolate confers access to congested electrophilic sites that bulkier thiolates (e.g., t-butyl thiolate) cannot reach effectively [2]. Physical form selection also carries consequential implications—solid sodium methanethiolate is classified as a Flammable Solid (Storage Class 4.1B) subject to distinct hazardous material regulations, whereas aqueous solutions (≤25%) fall under Flammable Liquid classifications with differing shipping and storage requirements [1] . The quantitative evidence presented below substantiates why generic substitution fails across multiple performance and operational dimensions.

Sodium Methanethiolate (CAS 5188-07-8): Quantitative Comparative Evidence for Scientific Selection and Procurement


Nucleophilicity Superiority of Sodium Methanethiolate Over Sodium Methoxide in Methylation Reactions: Reactivity Rationale and Practical Implications

In competitive methylation reactions, sodium methanethiolate (CH₃SNa) consistently outperforms sodium methoxide (CH₃ONa) as a nucleophile when reacting with methyl iodide (CH₃I), a prototypical soft electrophile. This differentiation arises from the HSAB principle: the methanethiolate anion (CH₃S⁻) is a soft nucleophile that engages preferentially with soft electrophiles, whereas methoxide (CH₃O⁻) is a comparatively hard nucleophile exhibiting lower inherent reactivity toward CH₃I [1]. This effect persists even in polar protic solvents such as ethanol, where both nucleophiles experience reduced activity due to partial protonation, yet methanethiolate retains its relative advantage over methoxide [1]. The practical consequence is that sodium methanethiolate enables more efficient methylthiolation (C–S bond formation) in systems where sodium methoxide would yield slower conversion or necessitate forcing conditions.

Nucleophilicity HSAB Principle SN2 Reaction Kinetics Synthetic Methodology

Solid-State Crystal Packing and Weak Hydrogen-Bonding Architecture of Sodium Methanethiolate-Derived Compounds: Structural Basis for Physical Property Differentiation

The crystal structure of compounds synthesized using sodium methanethiolate reveals a distinctive supramolecular architecture driven by weak C–H⋯S hydrogen bonds. In the crystal structure of C₁₂H₂₀N₂S₄, synthesized via reaction of 2,3,5,6-tetrakis(bromomethyl)pyrazine with sodium methanethiolate, molecules are linked via weak C–H⋯S hydrogen bonds to form chains along the [001] direction, enclosing R₂²(12) ring motifs; these chains are further interconnected by additional C–H⋯S hydrogen bonds, generating sheets lying parallel to the (101) plane [1]. Additionally, C–H⋯π and C–S⋯π interactions contribute to the overall crystal packing [2]. This hydrogen-bonding network is characteristic of methylthio-substituted aromatic systems and differs markedly from the packing motifs observed in analogous oxygen-containing (methoxy) or bulkier alkylthio derivatives, thereby influencing melting point, solubility, and mechanical stability of the resulting crystalline products.

Crystallography Hydrogen Bonding Solid-State Chemistry Materials Characterization

Physical Form Selection: Solid vs. Aqueous Solution—Quantitative Impact on Storage Stability and Hazard Classification

Sodium methanethiolate is commercially available in two distinct physical forms with materially different procurement, storage, and hazard profiles. Solid sodium methanethiolate (≥90% purity) is classified as Flammable Solid, Hazard Category 1 (Storage Class Code 4.1B) and Acute Toxicity Category 3 (Oral), with a melting point of 47–49°C and recommended storage at -20°C for maximum stability . In contrast, aqueous solutions (15–25% w/w) are classified as Flammable Liquid (H226) with a flash point of 50°C (for 15% aqueous solution) and require refrigerated storage at 0–10°C under inert gas due to air and heat sensitivity . The aqueous form may develop slight white precipitation upon storage, necessitating filtration or decanting prior to use . This bifurcated hazard classification directly affects shipping regulations, customs documentation, and facility storage infrastructure requirements.

Physical Form Selection Stability Hazard Classification Procurement Logistics

SN2 Dealkylation Efficiency of Sodium Methanethiolate in Multi-Step Organic Synthesis: Protecting Group Strategy Implications

Sodium methanethiolate is an established reagent for the SN2 dealkylation of esters and aryl ethers, a transformation critical for protecting group removal in multi-step organic synthesis [1]. Alkanethiolates, including sodium methanethiolate, are recognized as efficient reagents for this cleavage, whereas oxygen-based nucleophiles such as sodium methoxide exhibit markedly lower efficacy in analogous deprotection of aryl methyl ethers . This differential reactivity stems from the greater nucleophilicity of the thiolate anion toward the methyl carbon center. In the context of demethylation of aryl methyl ethers, protocols employing in situ generated sodium alkylthiolate (using NaOH and a thiol) achieve clean and rapid conversion to phenolic compounds across a broad substrate scope, whereas traditional thiolate-mediated methods employing preformed sodium methanethiolate may present operational challenges related to odor and gaseous byproduct management [2].

SN2 Dealkylation Protecting Group Chemistry Ester Cleavage Aryl Ether Cleavage

Side-Chain Methylthiolation of Methylbenzoquinones: Comparative Yield Limitations and Redox Competition with Sodium Methanethiolate

In the side-chain methylthiolation of 2,3,5,6-tetramethylbenzoquinone with excess sodium methanethiolate, the reaction yields mono-, di-, and tri-methylthiomethyl derivatives in low yields [1]. This limited efficiency is attributed to a competing redox reaction pathway involving the formation of semiquinone radical anions, which can be detected by selective line-broadening in the NMR spectra of quinone–thiolate solutions [1]. The reaction of 2,5- and 2,6-dimethylbenzoquinones with sodium methanethiolate proceeds first via nuclear substitution to give dimethyl(dimethylthio)quinones, followed by limited side-chain methylthiolation [1]. In contrast, oxygen-based nucleophiles (e.g., alkoxides) exhibit a different reactivity profile with quinones—typically undergoing nucleophilic addition rather than substitution—and do not suffer from the same thiolate-specific redox competition that restricts methylthiolation yields [1].

Quinone Chemistry Methylthiolation Redox Chemistry Reaction Optimization

Hazard and Transportation Classification: Sodium Methanethiolate as a Regulated Dangerous Good Versus Alternative Nucleophiles

Sodium methanethiolate is classified as a Dangerous Good for transport across all commercial forms, incurring additional shipping fees and regulatory documentation requirements . Solid sodium methanethiolate carries GHS classifications including Flammable Solid Category 1, Acute Toxicity Category 3 (Oral), and Skin Corrosion Category 1A, requiring N95 dust masks, eyeshields, and gloves for handling . Aqueous solutions (15% concentration) carry Flammable Liquid Category 3 (H226) and Skin Corrosion Category 1B (H314) classifications with a measured flash point of 50°C . The compound is also assigned WGK 3 (highly hazardous to water) in German water hazard classification . In contrast, alternative nucleophiles such as sodium methoxide, while corrosive (Skin Corrosion 1B) and flammable, are not universally subject to the same stringent Flammable Solid transport restrictions and do not release highly toxic methyl mercaptan gas upon contact with acids .

Hazard Classification Dangerous Goods Transportation Regulations Procurement Compliance

Sodium Methanethiolate (CAS 5188-07-8): Evidence-Based Research and Industrial Application Scenarios


Preferential Methylthiolation of Soft Electrophiles in Competitive SN2 Reaction Environments

Sodium methanethiolate is the reagent of choice for methylthiolation reactions involving soft electrophiles such as methyl iodide, where sodium methoxide exhibits substantially lower reactivity due to its harder nucleophilic character [1]. This scenario is particularly relevant in synthetic sequences requiring selective C–S bond formation in the presence of oxygen-based functional groups, as the thiolate's soft nucleophile profile enables chemoselective methylation of sulfur over competing oxygen sites. Procurement of sodium methanethiolate rather than sodium methoxide directly determines reaction efficiency and product selectivity in these contexts. [1]

SN2 Dealkylation for Protecting Group Removal in Multi-Step Pharmaceutical Intermediates

Sodium methanethiolate enables efficient SN2 dealkylation of esters and aryl ethers, a critical transformation for removing methyl protecting groups in advanced pharmaceutical intermediates [2]. In contrast to alkoxide nucleophiles such as sodium methoxide, which exhibit limited efficacy for deprotecting aryl methyl ethers, alkanethiolates including sodium methanethiolate provide a reliable method for selective deprotection . This application is central to multi-step synthetic routes where orthogonal protecting group strategies are required, particularly in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). [2]

Crystalline Product Engineering Leveraging C–H⋯S Hydrogen-Bonding Networks

Compounds synthesized using sodium methanethiolate exhibit characteristic C–H⋯S hydrogen-bonded supramolecular architectures, as demonstrated in the crystal structure of C₁₂H₂₀N₂S₄, where weak C–H⋯S hydrogen bonds form chains along [001] and sheets parallel to (101) [3] [4]. This hydrogen-bonding motif, which includes R₂²(12) ring motifs and additional C–H⋯π and C–S⋯π interactions, directly influences the melting point, crystallinity, and dissolution behavior of the resulting methylthio-substituted products [3] [4]. For solid-form screening in pharmaceutical development and materials science, sodium methanethiolate-derived compounds offer distinct packing characteristics that differentiate them from oxygen-containing or bulkier alkylthio analogs. [3] [4]

Industrial Agrochemical Intermediate Production with Defined Hazard Management Protocols

Sodium methanethiolate serves as a key building block in the industrial production of systemic pesticides and herbicides, including the synthesis of active ingredients such as Metribuzin and Methomyl [5]. Procurement decisions must account for the compound's Dangerous Good classification across all physical forms, with solid material regulated as Flammable Solid (Storage Class 4.1B) and aqueous solutions as Flammable Liquid (flash point 50°C) . Unlike alternative nucleophiles with less restrictive transport classifications, sodium methanethiolate requires specialized shipping containers, acid-resistant PPE, and nitrogen-blanketed handling protocols due to its propensity to release toxic methyl mercaptan gas upon contact with acids [5]. These operational considerations directly impact facility infrastructure planning and supply chain logistics for large-scale agrochemical manufacturing. [5]

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